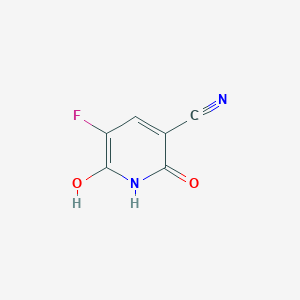

3-Cyano-2,6-dihydroxy-5-fluoropyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O2/c7-4-1-3(2-8)5(10)9-6(4)11/h1H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNUZZLUDDUXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1F)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356148 | |

| Record name | 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113237-18-6 | |

| Record name | 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyano-2,6-dihydroxy-5-fluoropyridine: Properties, Synthesis, and Applications

Introduction

3-Cyano-2,6-dihydroxy-5-fluoropyridine is a key heterocyclic intermediate of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its strategic functionalization, featuring a cyano group, two hydroxyl moieties, and a fluorine atom on a pyridine scaffold, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, grounded in authoritative scientific literature and field-proven insights.

Core Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 113237-18-6 | [2][3][][5] |

| Molecular Formula | C₆H₃FN₂O₂ | [][5] |

| Molecular Weight | 154.10 g/mol | [2][] |

| IUPAC Name | 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile | [2][] |

| Melting Point | 235-245 °C | [3] |

| Boiling Point | 217.5 °C at 760 mmHg (Predicted) | [] |

| Density | 1.58 g/cm³ (Predicted) | [] |

| Solubility | Low solubility in water; Soluble in polar organic solvents like DMSO.[1] | [1] |

Structural Elucidation and Tautomerism

A critical aspect of the chemistry of 2,6-dihydroxypyridines is their existence in various tautomeric forms. For this compound, the predominant tautomer is the 6-hydroxy-2-oxo-1,2-dihydropyridine form, as depicted in the IUPAC name. This lactam-lactim tautomerism is influenced by the solvent, temperature, and pH. The equilibrium between the dihydroxy and the hydroxy-oxo forms is a key determinant of the compound's reactivity. In the solid state and in most solvents, the more polar hydroxy-oxo (pyridone) form is generally favored.

Caption: Tautomeric forms of this compound.

Acidity and the Influence of Fluorine

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a signal for the proton at the 4-position of the pyridine ring. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups. Additionally, signals for the hydroxyl and amine protons would be present, with their chemical shifts and appearance being highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms of the cyano group, the carbonyl group (in the predominant tautomer), and the carbons attached to the fluorine and hydroxyl groups would have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

O-H and N-H stretching: Broad bands in the region of 3200-3500 cm⁻¹

-

C≡N stretching: A sharp absorption band around 2220-2260 cm⁻¹

-

C=O stretching (pyridone form): A strong absorption band in the region of 1650-1690 cm⁻¹

-

C-F stretching: An absorption band in the fingerprint region, typically around 1000-1400 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.10 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN, CO, and HF.

Synthesis and Reactivity

This compound is primarily synthesized as a crucial intermediate for the production of other valuable chemical entities.

Synthetic Protocol

The synthesis of this compound is described in several patents as a key step in the preparation of 2,6-dichloro-5-fluoronicotinic acid and its derivatives. The following protocol is a synthesized methodology based on these sources.

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Step-by-Step Methodology:

-

Formation of the Enolate: In a suitable reaction vessel equipped with a stirrer and a cooling system, a solution of ethyl fluoroacetate and ethyl formate is prepared in an appropriate solvent (e.g., methanol).

-

Base-Catalyzed Condensation: To this solution, a strong base such as sodium methoxide is added portion-wise while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction. The mixture is stirred for several hours to ensure the complete formation of the intermediate enolate.

-

Cyclization with Cyanoacetamide: A solution of cyanoacetamide in a suitable solvent is then added to the reaction mixture.

-

Heating and Acidification: The reaction mixture is heated to reflux for a specified period to drive the cyclization reaction to completion. After cooling, the mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then dried to afford this compound. Further purification can be achieved by recrystallization from an appropriate solvent.

Chemical Reactivity

The primary utility of this compound lies in its reactivity, which allows for its conversion into other important synthetic intermediates.

Chlorination:

A key reaction of this compound is its conversion to 2,6-dichloro-3-cyano-5-fluoropyridine. This is typically achieved by treatment with a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This transformation is a critical step in the synthesis of various pharmaceutical compounds.

Caption: Chlorination of this compound.

This chlorination reaction proceeds via the conversion of the hydroxyl groups into better leaving groups, which are then displaced by chloride ions. The harsh conditions required for this reaction underscore the relative stability of the dihydroxypyridine ring.

Applications in Drug Discovery and Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a pivotal intermediate in the synthesis of biologically active molecules.

Precursor to Quinolone Antibiotics

The primary documented application of this compound is as a precursor in the synthesis of 2,6-dichloro-5-fluoronicotinic acid.[7][8] This nicotinic acid derivative is a key building block for a class of potent antibacterial agents known as quinolones and naphthyridones. The fluorine atom at the 5-position is a common feature in many modern fluoroquinolone antibiotics, contributing to their enhanced antibacterial activity and pharmacokinetic properties.

Scaffold for Novel Therapeutics

The cyanopyridine scaffold is present in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The unique substitution pattern of this compound offers multiple points for further chemical modification, enabling the generation of libraries of novel compounds for drug screening and lead optimization. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[9]

Safety and Handling

Based on GHS classifications for the compound and its close derivatives, this compound should be handled with care in a laboratory setting.[10][11][12][13]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11][12][13]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10][11][12][13]

Always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information before handling this chemical.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups and the presence of a fluorine atom make it an important precursor for the synthesis of biologically active compounds, most notably as a building block for fluoroquinolone antibiotics. While detailed experimental data on some of its physicochemical properties are not extensively reported, its synthetic utility and reactivity are well-documented in the patent literature. Further research into the biological activities of its direct derivatives could unveil new therapeutic opportunities.

References

- Pipzine Chemicals. 2,6-Dihydroxy-5-Fluoro-3-Cyno-Pyridine. [Link]

- Chemsrc. 2,6-Dichloro-5-fluoronicotinic acid. [Link]

- PubChem. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. [Link]

- PubChem. 2,6-Dichloro-5-fluoronicotinic acid. [Link]

- PubMed Central. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. [Link]

- ResearchGate. Synthesis of 3-Cyano-2-fluoropyridines. [Link]

- LookChem. 3-CYANO-5-FLUOROPYRIDINE. [Link]

- National Genomics Data Center (CNCB-NGDC). Synthesis, characterization and bioactivity of new pyridine-2(H)

- NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery: The Critical Role of 2,6-Dichloro-5-Fluoronicotinic Acid. [Link]

- Organic Syntheses. Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. [Link]

- JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]

- Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods - Pyridine. [Link]

- National Center for Biotechnology Information. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

- ACS Publications. Accessing (Multi)

- InfochemsDB. This compound. [Link]

- American Chemical Society. Synthesis and characterization of 2,6-dihydroxypyridine, an intermediate in bacterial nicotinic acid metabolism. [Link]

- ResearchGate. General synthetic route of nicotinonitrile compounds 6a–c and 7. [Link]

- ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. [Link]

- RSC Publishing. Site-Specific CH Chalcogenation of Quinoxalin-2(1H)

- PubChem. 2-Fluoropyridine-5-carbonitrile. [Link]

- PubChem. 5-Fluoro-2,6-dihydroxynicotinamide. [Link]

- PubChem. 5-Fluoro-2-hydrazinylpyridine. [Link]

Sources

- 1. 2,6-Dihydroxy-5-Fluoro-3-Cyano-Pyridine Supplier China | CAS 1229644-02-1 | High Purity API Intermediate Manufacturer & Wholesale Price [pipzine-chem.com]

- 2. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 113237-18-6 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-Dichloro-5-fluoronicotinic acid | CAS#:82671-06-5 | Chemsrc [chemsrc.com]

- 8. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 3-Cyano-2-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to 3-Cyano-2,6-dihydroxy-5-fluoropyridine (CAS Number: 113237-18-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyridine Scaffold

3-Cyano-2,6-dihydroxy-5-fluoropyridine is a highly functionalized heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique arrangement of a fluorine atom, a cyano group, and two hydroxyl groups on a pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures. The strategic incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity of bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery.

Physicochemical Properties and Structural Elucidation

This compound exists as a solid with a melting point in the range of 235-245 °C.[1][2] It is important to note that this compound can exist in tautomeric forms, predominantly as 5-fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, due to the presence of the hydroxyl groups adjacent to the pyridine nitrogen.[3][4] This tautomerism can influence its reactivity in different chemical environments.

| Property | Value | Source(s) |

| CAS Number | 113237-18-6 | [1][5][6] |

| Molecular Formula | C₆H₃FN₂O₂ | [1][5][6] |

| Molecular Weight | 154.10 g/mol | [3][5][6][] |

| Melting Point | 235-245 °C | [1][2] |

| Density | 1.58 g/cm³ (Predicted) | [2][] |

| Boiling Point | 217.5 °C at 760 mmHg (Predicted) | [2][] |

| InChI Key | JWNUZZLUDDUXPO-UHFFFAOYSA-N | [1][] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through a condensation reaction. A common method involves the reaction of ethyl fluoroacetate with ethyl formate in the presence of a base like sodium methoxide, followed by the addition of cyanoacetamide.[9]

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol based on literature descriptions. Researchers should consult original patents and publications and conduct appropriate risk assessments before proceeding.

Materials:

-

Ethyl fluoroacetate

-

Ethyl formate

-

Sodium methoxide

-

Cyanoacetamide

-

Methanol

-

Hydrochloric acid

Procedure:

-

To a solution of ethyl fluoroacetate and ethyl formate in a suitable solvent at 0°C, slowly add sodium methoxide.

-

Allow the reaction to proceed at a controlled temperature (e.g., 20°C) for several hours.

-

Add a solution of cyanoacetamide in methanol to the reaction mixture.

-

Heat the mixture at reflux for a specified period (e.g., 30 minutes).

-

After cooling, acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Caption: Synthetic pathway for this compound.

The reactivity of this molecule is dictated by its multiple functional groups. The hydroxyl groups can be readily converted to leaving groups, such as chlorides, using reagents like phosphorus oxychloride and phosphorus pentachloride. This conversion to 2,6-dichloro-3-cyano-5-fluoropyridine is a crucial step in its use as a synthetic intermediate.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of high-value pharmaceutical compounds, particularly in the fields of antibacterials and oncology.

Intermediate for Naphthyridine Antibacterial Agents

Substituted pyridines are key intermediates in the synthesis of naphthyridine antibacterial compounds. This compound serves as a precursor to 2,6-dichloro-5-fluoronicotinic acid, a crucial component for certain quinolone and naphthyridine antibiotics. These antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10]

Caption: Pathway to Naphthyridine Antibiotics.

Scaffold for Novel Anticancer Agents

The cyanopyridine moiety is a recognized pharmacophore in the design of various anticancer agents.[1][5][8][11][12] Derivatives of 3-cyanopyridine have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast, pancreatic, and lung cancer.[1] These compounds can induce apoptosis and may act as inhibitors of key signaling pathways, such as the STAT3 pathway, which is often dysregulated in cancer.[11]

The synthesis of novel 3-cyano-2-substituted pyridines has shown promising results, with some derivatives exhibiting significant growth inhibition in cancer cell lines.[] The versatility of the this compound scaffold allows for the introduction of various pharmacophores at different positions, enabling the exploration of structure-activity relationships to optimize anticancer potency and selectivity.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[3] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the pharmaceutical industry. Its unique combination of functional groups, particularly the fluorine atom, makes it a valuable precursor for the synthesis of advanced antibacterial and anticancer agents. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists working to develop next-generation therapeutics. As drug discovery continues to evolve, the demand for such versatile and highly functionalized building blocks is expected to grow, further solidifying the importance of this compound in the field.

References

- Chemsrc. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. [Link]

- National Center for Biotechnology Information.

- National Center for Biotechnology Information.

- National Center for Biotechnology Information. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)

- Semantic Scholar.

- Semantic Scholar. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)

- Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)

- PubChem. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. [Link]

- PubChem. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile. [Link]

- National Center for Biotechnology Information. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. [Link]

- Chemsrc. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. [Link]

- InfochemsDB. This compound. [Link]

- ResearchGate. (PDF) Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. [Link]

- ResearchGate. Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. [Link]

- MDPI. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. [Link]

- ResearchGate. (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline (4g). (B) 1H NMR spectra of 2-amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline (4g). [Link]

- PubChemLite. 2,6-dihydroxy-5-fluoro-3-cyano-pyridine. [Link]

- SpectraBase. 4-Cyanopyridine - Optional[13C NMR] - Chemical Shifts. [Link]

- NIST WebBook. 2-Pyridinecarbonitrile. [Link]

- SpectraBase. 6-Cyano-2,3,4,5-tetrahydropyridine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 8. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]

- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives | Semantic Scholar [semanticscholar.org]

Synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine.

An In-depth Technical Guide to the Synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known by its tautomeric name 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile, is a pivotal chemical intermediate in the pharmaceutical industry.[1] Its structure, featuring a fluorinated pyridine core, makes it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a precursor to a class of naphthyridine antibacterial compounds.[2][3] The strategic placement of the fluorine atom significantly influences the pharmacokinetic and pharmacodynamic properties of the final drug products. This guide provides a comprehensive, in-depth exploration of the primary and most industrially viable synthesis route for this compound, grounded in established chemical principles and process chemistry. We will dissect the causality behind experimental choices, present a detailed, self-validating protocol, and discuss the critical parameters that govern the reaction's success, efficiency, and scalability.

Strategic Importance in Medicinal Chemistry

The synthesis of fluorinated heterocycles is a cornerstone of modern drug discovery.[4][5] The pyridine ring is a common motif in pharmaceuticals, and the introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby optimizing a drug candidate's profile. This compound serves as a foundational starting material, primarily for the synthesis of 2,6-dichloro-5-fluoronicotinic acid, a key component in the production of potent fluoroquinolone antibiotics.[6][7][8] The robust and efficient synthesis of this intermediate is therefore of paramount economic and scientific importance.

Core Synthesis Pathway: A Multicomponent Condensation-Cyclization Strategy

The most direct and widely adopted method for synthesizing this compound is a one-pot condensation and cyclization reaction. This approach builds the pyridine ring from simple, commercially available acyclic precursors.

Mechanistic Rationale

The synthesis is a sophisticated sequence initiated by a Claisen-type condensation, followed by a Knoevenagel condensation, and culminating in an intramolecular cyclization.

-

Enolate Formation: A strong base, typically sodium methoxide, deprotonates ethyl fluoroacetate at the α-carbon, generating a reactive nucleophilic enolate.

-

Claisen Condensation: The fluoroacetate enolate attacks the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group forms the sodium salt of ethyl 2-fluoro-3-oxopropanoate.

-

Knoevenagel Condensation & Cyclization: Cyanoacetamide is introduced into the reaction. Its active methylene group condenses with the keto-ester intermediate. This is followed by a rapid intramolecular cyclization, where the amide nitrogen attacks one of the ester carbonyls, forming the heterocyclic ring and eliminating ethanol. The final product is then precipitated upon acidification.

This sequence is highly efficient as it constructs the complex heterocyclic ring from simple starting materials in a single pot, which is advantageous for industrial-scale production.

Visualization of the Primary Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the final product.

Caption: Workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established patent literature, designed to be self-validating and reproducible.[2][6][8]

Materials & Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. |

| Ethyl fluoroacetate | C₄H₇FO₂ | 106.10 | 459-72-3 |

| Ethyl formate | C₃H₆O₂ | 74.08 | 109-94-4 |

| Sodium methoxide | CH₃ONa | 54.02 | 124-41-4 |

| Cyanoacetamide | C₃H₄N₂O | 84.08 | 107-91-5 |

| Methanol | CH₄O | 32.04 | 67-56-1 |

| Hydrochloric Acid (37%) | HCl | 36.46 | 7647-01-0 |

Procedure:

-

Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge ethyl fluoroacetate and ethyl formate. Begin agitation and cool the mixture to 0-5°C using an ice bath.

-

Causality: The initial condensation is exothermic. Maintaining a low temperature is critical to prevent the evaporation of the low-boiling ethyl formate (b.p. 52-54°C) and to ensure controlled reaction kinetics.[2]

-

-

Base Addition: Slowly add sodium methoxide to the cooled mixture over a period of 3-4 hours, ensuring the internal temperature does not exceed 30°C.[2]

-

Causality: Sodium methoxide is a strong base required to deprotonate the ethyl fluoroacetate. Slow addition is crucial for managing the exothermicity of the reaction.

-

-

Condensation (Step 1): After the addition is complete, allow the mixture to stir at 20°C for approximately 3-4 hours to ensure the formation of the enolate intermediate is complete.[6]

-

Cyclization (Step 2): Add a solution of cyanoacetamide in methanol to the reaction mixture. Heat the resulting slurry to reflux (approximately 65-70°C) for 30-60 minutes.

-

Causality: Thermal energy is required to drive the condensation with cyanoacetamide and the subsequent intramolecular cyclization to form the stable pyridine ring.

-

-

Precipitation & Isolation: While still hot, add a solution of hydrochloric acid in water to the reaction mixture to adjust the pH to 1-2. The product will precipitate out of the solution.

-

Causality: The product exists as a sodium salt in the basic reaction mixture. Acidification protonates the hydroxyl groups, rendering the molecule neutral and significantly less soluble in the aqueous methanol medium, thus forcing its precipitation.

-

-

Purification: Cool the slurry to 0°C and hold for several hours to maximize crystallization. Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and residual acid.

-

Drying: Dry the collected solid under vacuum at 60-70°C to a constant weight to yield this compound as a solid.

Expected Yield: 60-70% Purity (HPLC): >95%[6]

Downstream Chemical Transformation

The primary utility of this compound is as a precursor for further chemical modification. The hydroxyl groups are readily converted to chlorides, creating a more reactive intermediate for subsequent nucleophilic substitution reactions.

Chlorination to 2,6-dichloro-3-cyano-5-fluoropyridine:

The dihydroxy compound is treated with a strong chlorinating agent, typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), at elevated temperatures.[2][3][9] The hydroxyl groups are replaced by chlorine atoms, yielding 2,6-dichloro-3-cyano-5-fluoropyridine.[2] This dichloro-intermediate is a crucial building block for synthesizing nicotinic acid derivatives.[3][6]

Caption: Key downstream conversion of the title compound to a valuable pharmaceutical intermediate.

Safety and Handling

-

Reagents: Sodium methoxide is corrosive and flammable. Ethyl fluoroacetate is toxic. Phosphorus oxychloride and phosphorus pentachloride (used in downstream steps) are highly corrosive, toxic, and react violently with water.[2][3][9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Product: The final product, this compound, is classified as toxic if swallowed and causes skin and eye irritation.[1][10]

Conclusion

The synthesis of this compound via the condensation-cyclization of ethyl fluoroacetate, ethyl formate, and cyanoacetamide represents a robust, scalable, and economically viable process. A thorough understanding of the underlying reaction mechanism and strict control over key parameters such as temperature and stoichiometry are essential for achieving high yields and purity. This guide provides the necessary technical framework and field-proven insights for researchers and drug development professionals to successfully implement and optimize the production of this critical pharmaceutical intermediate.

References

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.

- Facile Rh(III)

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC - NIH.

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers.

- Process for the preparation of substituted pyridines.

- 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. CymitQuimica.

- Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.

- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994. PubChem.

- 5-Fluoro-2,6-dihydroxynicotinonitrile. Sigma-Aldrich.

- 2,6-Dihydroxy-5-Fluoro-3-Cyano-Pyridine. Pipzine Chemicals.

Sources

- 1. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 3. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 7. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]

- 8. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 9. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]

- 10. 5-Fluoro-2,6-dihydroxynicotinonitrile | Sigma-Aldrich [sigmaaldrich.com]

Part 1: Core Molecular Identity and Physicochemical Characteristics

An In-Depth Technical Guide to 3-Cyano-2,6-dihydroxy-5-fluoropyridine: Physicochemical Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for professionals in chemical synthesis, drug discovery, and materials science. We will delve into its fundamental properties, with a special focus on its molecular weight, explore its synthesis with mechanistic insights, and discuss its critical role in the development of advanced pharmaceutical and agrochemical agents.

This compound (CAS No. 113237-18-6) is a substituted pyridine derivative whose unique arrangement of functional groups—a nitrile, two hydroxyl groups, and a fluorine atom—renders it a highly valuable and reactive intermediate.

Molecular Weight and Formula

The molecular weight is a fundamental parameter for any chemical compound, critical for stoichiometric calculations in synthesis, quantitative analysis, and high-resolution analytical techniques. The precise determination of mass is also essential for structural elucidation via mass spectrometry.

| Parameter | Value | Source |

| Molecular Formula | C₆H₃FN₂O₂ | [][2][3][4][5][6] |

| Average Molecular Weight | 154.10 g/mol | [2][3] |

| Monoisotopic Mass | 154.01785550 Da | [2] |

The Average Molecular Weight (often listed as Molecular Weight) is calculated using the weighted average of the natural abundances of the isotopes of each element. This value is indispensable for gravimetric analysis and preparing solutions of a specific molarity. In contrast, the Monoisotopic Mass is calculated using the mass of the most abundant isotope of each element. This is the value of primary importance in high-resolution mass spectrometry (HRMS), where it allows for the unambiguous determination of the elemental composition of a molecule.

Tautomerism: A Critical Consideration

A key feature of this molecule is its existence in multiple tautomeric forms. While named as a "dihydroxy" pyridine, it predominantly exists in the more stable pyridone and hydroxypyridone forms in equilibrium. This is a crucial insight for predicting its reactivity and intermolecular interactions. The IUPAC name, 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile, correctly identifies the most likely stable tautomer.[][2]

Caption: Synthetic workflow for this compound.

Part 3: Applications in Advanced Chemical Synthesis

The true value of this compound lies in its utility as a versatile precursor. Its functional groups can be selectively modified to build more complex molecules.

Keystone Intermediate for Antibacterials

The most significant application is its role in the synthesis of naphthyridine and quinolone antibacterial agents. [7][8]The dihydroxy-pyridine is first converted into the more reactive 2,6-dichloro-3-cyano-5-fluoropyridine intermediate. This is typically achieved using potent chlorinating agents like a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). [7]This dichloro-intermediate is a cornerstone for building the core structure of many fluoroquinolone antibiotics. [6]

Platform for Agrochemicals and Anticancer Agents

The chlorinated derivative, 2,6-dichloro-3-cyano-5-fluoropyridine, is also a building block for modern agrochemicals, including herbicides and fungicides. [9]Furthermore, the broader class of 3-cyanopyridine derivatives has been extensively investigated for therapeutic applications. Studies have shown that molecules derived from this scaffold can induce apoptosis in cancer cells and act as modulators of key survival proteins like survivin. [][10]

Caption: Key synthetic applications derived from the title compound.

References

- 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. (n.d.). PubChem.

- 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. (n.d.). Chemsrc.com.

- Cain, M. H. (1989). Process for the preparation of substituted pyridines. European Patent No. EP0333020A2. Google Patents.

- Domagala, J. M., & Hagen, S. E. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S. Patent No. US5204478A. Google Patents.

- 2,6-Dihydroxy-5-Fluoro-3-Cyno-Pyridine. (n.d.). Pipzine Chemicals.

- Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds. (2018). MDPI.

- Synthesis of 3-Cyano-2-fluoropyridines. (2009). ResearchGate.

- 2,6-dihydroxy-5-fluoro-3-cyano-pyridine. (n.d.). PubChemLite.

- Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. (2020). PMC.

Sources

- 2. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | 113237-18-6 [chemicalbook.com]

- 5. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CAS#:113237-18-6 | Chemsrc [chemsrc.com]

- 6. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]

- 7. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 8. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 3-Cyano-2,6-dihydroxy-5-fluoropyridine

An In-depth Technical Guide to the Spectroscopic Data of 3-Cyano-2,6-dihydroxy-5-fluoropyridine

This guide provides a comprehensive analysis of the spectroscopic properties of this compound (CAS No. 113237-18-6).[1] Intended for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights for the structural elucidation of this fluorinated pyridine derivative. We will explore the compound's unique spectroscopic fingerprint through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Foundational Concepts: Structure and Tautomerism

Before delving into instrumental analysis, it is critical to understand the molecular structure of this compound. Its molecular formula is C₆H₃FN₂O₂, with a molecular weight of approximately 154.10 g/mol .[1][2][]

A pivotal characteristic of 2,6-dihydroxypyridines is their existence in tautomeric forms.[4][5][6] The molecule can exist in a di-hydroxy pyridine form or, more favorably, in a hydroxy-pyridone form. Spectroscopic evidence and theoretical studies on analogous compounds confirm that the pyridone form is predominant in both solid and solution states, a phenomenon driven by greater resonance stabilization and favorable hydrogen bonding.[6][7] The IUPAC name, 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile, reflects the prevalence of this more stable tautomer.[2][] This equilibrium is the cornerstone of interpreting the spectroscopic data that follows.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃) for two primary reasons:

-

Solubility: The polar nature of the hydroxy-pyridone tautomer suggests better solubility in DMSO.

-

Proton Exchange: DMSO-d₆ allows for the observation of exchangeable protons (N-H and O-H), which appear as broad signals. In contrast, these protons often exchange too rapidly or are not observed in other solvents.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of DMSO-d₆. Add a trace amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire data with a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A common external reference is CFCl₃ (trichlorofluoromethane) at 0 ppm.[8] Fluorine is a highly sensitive nucleus, so fewer scans are typically required.[9][10]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Predicted NMR Data & Interpretation

While a complete experimental dataset for this specific molecule is not publicly available, we can predict the spectra with high confidence based on the predominant tautomer and data from analogous structures.

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling (J) | Assignment |

| Exchangeable Protons | 11.0 - 13.0 | Broad s | - | N-H, O-H |

| Aromatic Proton | 8.0 - 8.5 | Doublet (d) | ~3-4 Hz (³JHF) | H-4 |

| ¹³C NMR (Predicted) | δ (ppm) | Multiplicity | Coupling (J) | Assignment |

| Carbonyl | 160 - 165 | Doublet (d) | ~3-5 Hz (³JCF) | C-2 (C=O) |

| Fluorinated Carbon | 145 - 155 | Doublet (d) | ~230-250 Hz (¹JCF) | C-5 |

| Hydroxylated Carbon | 140 - 150 | Singlet (s) | - | C-6 |

| Cyano Carbon | 115 - 120 | Singlet (s) | - | -CN |

| Aromatic Carbon | 110 - 115 | Doublet (d) | ~20-25 Hz (²JCF) | C-4 |

| Cyano-bearing Carbon | 95 - 105 | Doublet (d) | ~5-10 Hz (²JCF) | C-3 |

| ¹⁹F NMR (Predicted) | δ (ppm) | Multiplicity | Coupling (J) | Assignment |

| Aromatic Fluorine | -120 to -140 | Doublet (d) | ~3-4 Hz (³JHF) | C5-F |

In-depth Analysis:

-

¹H NMR: The two acidic protons (N-H and O-H) are expected to be significantly downfield and broad due to hydrogen bonding and chemical exchange. The sole aromatic proton at the C-4 position will appear as a doublet due to coupling with the adjacent fluorine atom (³JHF). Its downfield shift is caused by the deshielding effects of the adjacent fluorine and the pyridone ring system.

-

¹³C NMR: The most notable feature is the large one-bond coupling constant (¹JCF) for C-5, a hallmark of a fluorine atom directly attached to a carbon.[11] Smaller two- and three-bond C-F couplings will be observable on C-4, C-3, and C-2, providing definitive structural confirmation. The chemical shifts are assigned based on the electron-withdrawing/donating effects of the substituents (F, OH, CN, C=O).

-

¹⁹F NMR: Fluorine NMR provides a wide chemical shift range, making it highly sensitive to the electronic environment.[9][10] The signal for the fluorine atom on the pyridine ring is expected in the typical aromatic region for fluoropyridines.[8][12] The observed doublet splitting confirms the presence of the adjacent proton at C-4.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a rapid and effective method for structural confirmation.

Experimental Protocol: IR Data Acquisition

-

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Sample Preparation (ATR): Place a small amount of the solid powder directly onto the ATR crystal. Ensure firm contact using the pressure clamp.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Run a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract this from the sample spectrum.

Predicted IR Data & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 2800 | Broad, Strong | N-H and O-H Stretch | Amide & Phenolic Hydroxyl |

| 2230 - 2210 | Sharp, Strong | C≡N Stretch | Nitrile |

| 1680 - 1650 | Strong | C=O Stretch | Pyridone Carbonyl |

| 1620 - 1550 | Medium-Strong | C=C and C=N Stretch | Aromatic Ring |

| 1250 - 1150 | Strong | C-F Stretch | Aryl-Fluoride |

In-depth Analysis:

-

The presence of a strong carbonyl (C=O) absorption around 1660 cm⁻¹ and the absence of a strong, isolated O-H stretch around 3600 cm⁻¹ is compelling evidence for the predominance of the hydroxy-pyridone tautomer.[13]

-

A sharp, intense peak around 2215 cm⁻¹ is a definitive indicator of the cyano (C≡N) group.[13]

-

The very broad absorption in the 3200-2800 cm⁻¹ region is characteristic of extensive intermolecular hydrogen bonding involving the N-H and O-H groups, which is expected in the solid state of the pyridone tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural insights through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

-

Technique Selection: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI is well-suited for polar molecules and minimizes fragmentation, ensuring a strong molecular ion peak.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

-

Positive Mode: Expect to see the protonated molecule [M+H]⁺.

-

Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.

-

-

Analysis: Determine the exact mass of the molecular ion and use the instrument's software to calculate the elemental composition. The high mass accuracy of HRMS should unambiguously confirm the formula C₆H₃FN₂O₂.

Predicted MS Data & Interpretation

| Ion | m/z (Calculated) | Mode | Interpretation |

| [M]⁺˙ | 154.0179 | EI | Molecular Ion |

| [M+H]⁺ | 155.0257 | ESI (+) | Protonated Molecule |

| [M-H]⁻ | 153.0101 | ESI (-) | Deprotonated Molecule |

In-depth Analysis: The primary goal of HRMS is to confirm the elemental formula. The calculated exact mass for C₆H₃FN₂O₂ is 154.01785550 Da.[2] An experimentally determined mass within a few parts per million (ppm) of this value provides unequivocal confirmation of the molecular formula. Further analysis via tandem MS (MS/MS) could reveal fragmentation patterns, such as the loss of CO or HCN, which would further support the proposed structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system.

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A concentration in the micromolar (10⁻⁵ to 10⁻⁶ M) range is typical.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a reference/blank) and the other with the sample solution. Scan the absorbance from approximately 200 nm to 400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Predicted UV-Vis Data & Interpretation

Substituted pyridines and pyridones exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.[14][15] For this compound, absorption maxima are expected in the 280-340 nm range, which is typical for extended conjugated pyridone systems. The exact λmax is solvent-dependent, as solvent polarity can stabilize the ground or excited state differently, affecting the energy of the electronic transition.[16]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 5. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 6. chemtube3d.com [chemtube3d.com]

- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. biophysics.org [biophysics.org]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. mdpi.com [mdpi.com]

- 14. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin [link.springer.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 3-Cyano-2,6-dihydroxy-5-fluoropyridine

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and application of chemical compounds, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth technical overview of the solubility of 3-Cyano-2,6-dihydroxy-5-fluoropyridine, a functionalized pyridine derivative of interest. We will explore its fundamental chemical properties, present a detailed, validated experimental protocol for determining its thermodynamic solubility, and discuss the underlying principles that govern its dissolution. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical methodology for assessing the solubility of this and similar compounds.

Introduction

This compound is a substituted pyridine molecule that holds potential as a versatile building block in the synthesis of more complex chemical entities, including pharmaceutical agents and functional materials.[1][2][3] The pyridine ring is a common motif in FDA-approved drugs, and its functionalization allows for the fine-tuning of chemical properties.[4] The presence of multiple functional groups on the this compound ring—specifically the cyano, hydroxyl, and fluoro groups—imparts a unique electronic and steric profile that influences its intermolecular interactions and, consequently, its solubility.

Understanding the solubility of this compound is paramount. In drug discovery, poor aqueous solubility can lead to low bioavailability, hinder in-vitro testing, and create significant formulation challenges.[5][6] For materials science applications, solubility dictates the choice of solvents for synthesis, purification, and processing. This guide aims to provide both the theoretical context and a practical, reliable framework for quantifying the solubility of this compound.

Physicochemical Properties of this compound

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₆H₃FN₂O₂ | [7][8] |

| Molecular Weight | 154.10 g/mol | [7][8][] |

| CAS Number | 113237-18-6 | [7][8][10][11] |

| Appearance | Solid (typically powder) | N/A |

| Melting Point | 235-245 °C | [10][11] |

| Predicted pKa | 1.43 ± 0.58 | [11] |

| Predicted XLogP3-AA | -0.2 | [7] |

| Predicted Density | 1.58 ± 0.1 g/cm³ | [][11] |

The presence of two hydroxyl groups and a nitrogen atom in the pyridine ring suggests the potential for both hydrogen bond donation and acceptance, which would enhance solubility in protic solvents like water. However, the overall planarity of the ring system and the presence of the cyano and fluoro groups introduce polarity and potential for dipole-dipole interactions, which may favor solubility in polar aprotic solvents. The low predicted XLogP value suggests a preference for hydrophilic environments.[7] The high melting point is indicative of a stable crystal lattice, which requires significant energy to overcome during dissolution, potentially limiting solubility.

Thermodynamic Solubility: The Gold Standard

For lead optimization and formulation development, thermodynamic solubility is the most relevant measurement. It represents the true equilibrium concentration of a compound in a saturated solution and is independent of time and solid-state form (once equilibrium is reached).[5][12] The "shake-flask" method is the universally recognized gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[13][14]

The following section outlines a detailed protocol for determining the thermodynamic solubility of this compound using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask and HPLC

This protocol is designed to be a self-validating system, incorporating necessary controls and calibration steps to ensure data integrity and reproducibility.

Principle

An excess amount of the solid compound is agitated in a solvent of interest for an extended period to ensure that equilibrium between the dissolved and undissolved solute is achieved. After separating the undissolved solid, the concentration of the compound in the resulting saturated solution is accurately measured using a validated HPLC method with a calibration curve.[13][15][16]

Materials and Equipment

-

This compound (solid powder, purity >98%)

-

Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol)

-

Analytical balance

-

Glass vials (e.g., 2 mL or 4 mL) with screw caps

-

Orbital shaker or rotator capable of constant agitation at a controlled temperature (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, selected for solvent compatibility)

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Volumetric flasks and pipettes

-

HPLC-grade mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)

Experimental Workflow Diagram

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Procedure

Part A: Preparation of Saturated Solution

-

Weighing: Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The key is to ensure that undissolved solid will remain at the end of the experiment.[12]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[12][16]

-

Causality Insight: A 24-hour incubation period is typically sufficient for most compounds to reach thermodynamic equilibrium. Shorter times may result in an underestimation of solubility (kinetic solubility), while longer times are rarely necessary unless the compound has very slow dissolution kinetics.[5][12]

-

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles that could interfere with the HPLC analysis.[15][17]

Part B: HPLC Quantification

-

Calibration Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). From this stock, create a series of at least five calibration standards of known concentrations through serial dilution, covering the expected solubility range.[15]

-

Sample Preparation: Dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded accurately.

-

HPLC Analysis: Inject the calibration standards and the diluted sample(s) onto the HPLC system.[18]

-

A typical starting point for a reversed-phase method would be a C18 column with a gradient elution using water and acetonitrile (both with 0.1% formic acid) as the mobile phase, with UV detection at a wavelength of maximum absorbance for the compound.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentration of each standard.[15]

-

Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the final solubility by multiplying the determined concentration by the dilution factor used in Step B-2.

Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor

-

Expected Solubility Profile & Discussion (Hypothetical Data)

While specific experimental data for this compound is not widely published, we can predict its behavior based on its structure and present hypothetical data for illustrative purposes.

| Solvent | Type | Expected Solubility Range | Rationale |

| Water (pH ~7) | Protic, Polar | Low to Moderate | Hydrogen bonding capability from OH groups is offset by the planar, relatively nonpolar pyridine core. |

| PBS (pH 7.4) | Aqueous Buffer | Low to Moderate | Similar to water; the pKa suggests the compound is neutral at this pH, so solubility is not significantly enhanced by salt formation. |

| Ethanol | Protic, Polar | Moderate | Balances polar (OH group) and nonpolar (ethyl group) characteristics, effectively solvating the molecule. |

| DMSO | Aprotic, Polar | High | Strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many functionalized organic molecules. |

The functional groups on the pyridine ring play a crucial role. Electron-withdrawing groups, like the fluoro and cyano groups, can decrease the electron density on the pyridine nitrogen, which may affect its interaction with protic solvents.[19][20]

Conclusion

The solubility of this compound is a key parameter that influences its utility in scientific research and development. This guide has provided the essential theoretical background and a robust, validated shake-flask protocol coupled with HPLC analysis for its accurate determination. By understanding the interplay of its functional groups and employing a rigorous experimental methodology, researchers can obtain reliable solubility data, enabling informed decisions in experimental design, from reaction chemistry to formulation and biological screening.

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/services/adme-t-assays/phys-chem-properties/shake-flask-aqueous-solubility-assay

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. URL: https://pubs.acs.org/doi/abs/10.1021/ac991158p

- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-5qpvobk2dl4o/v1

- Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. URL: https://pharmaguru.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0250-0010

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. URL: https://www.dissolutiontech.com/issues/201111/DT201111_A02.pdf

- BioAssay Systems. Solubility Testing – Shake Flask Method. URL: https://www.bioassaysys.

- ChemicalBook. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine CAS#: 113237-18-6. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82458478.htm

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?. URL: https://www.chromforum.org/viewtopic.php?t=16462

- Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. URL: https://www.pharmacologydiscoveryservices.com/product/solubility-test-hplc-uv-vis-method/

- Al-Aani, H., & Al-Rekabi, A. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. URL: https://www.researchgate.net/publication/281273030_A_New_HPLC_Approach_for_Determination_of_In-Vitro_Solubility_of_Naproxen_Sodium

- BOC Sciences. CAS 113237-18-6 this compound. URL: https://www.bocsci.com/product/cas-113237-18-6-3-cyano-2-6-dihydroxy-5-fluoropyridine-428789.html

- National Center for Biotechnology Information. PubChem Compound Summary for CID 819994, 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/819994

- Santa Cruz Biotechnology, Inc. This compound. URL: https://www.scbt.com/p/3-cyano-2-6-dihydroxy-5-fluoropyridine-113237-18-6

- Harris, W. R., et al. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. Dalton Transactions, 49(39), 13809-13819. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7901844/

- CymitQuimica. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. URL: https://www.cymitquimica.com/2-6-dihydroxy-5-fluoro-3-cyanopyridine

- Harris, W. R., et al. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2020/dt/d0ra05756h

- Google Patents. (1989). Process for the preparation of substituted pyridines. URL: https://patents.google.

- CAS Common Chemistry. (-)-Nicotine. URL: https://commonchemistry.cas.org/detail?cas_rn=54-11-5

- Al-Mokhtar, M. A., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds. MDPI. URL: https://www.mdpi.com/1420-3049/27/15/4962

- Pipzine Chemicals. 2,6-Dihydroxy-5-Fluoro-3-Cyno-Pyridine. URL: https://www.pipzine.com/26-dihydroxy-5-fluoro-3-cyno-pyridine-cas-113237-18-6-p4930356.html

- Harris, W. R., et al. (2020). Functionalized pyridine in pyclen-based iron( iii ) complexes: evaluation of fundamental properties. ResearchGate. URL: https://www.researchgate.

- Masterchem.ee. Nicotine (CAS 54-11-5). URL: https://masterchem.ee/et/nicotine-cas-54-11-5/

- Maity, P., & Porey, A. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(3), 486-506. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02166h

- ResearchGate. (2020). Functionalization of pyridines. URL: https://www.researchgate.

- ChemicalBook. 54-11-5 CAS DataBase. URL: https://www.chemicalbook.com/CAS/54-11-5.htm

- ChemicalBook. 54-11-5(Nicotine) Product Description. URL: https://www.chemicalbook.com/ProductDescription_EN_54-11-5.htm

- ChemicalBook. Nicotine CAS#: 54-11-5. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5293753.htm

Sources

- 1. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CymitQuimica [cymitquimica.com]

- 2. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 10. This compound | 113237-18-6 [sigmaaldrich.com]

- 11. 2,6-Dihydroxy-5-fluoro-3-cyanopyridine CAS#: 113237-18-6 [amp.chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 18. researchgate.net [researchgate.net]

- 19. Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.rsc.org [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Tautomerism of 3-Cyano-2,6-dihydroxy-5-fluoropyridine

Introduction: The Critical Role of Tautomerism in Drug Efficacy

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a pivotal concept in medicinal chemistry.[1] The presence of multiple tautomers can profoundly impact a molecule's pharmacological profile, affecting its receptor binding, membrane permeability, metabolic stability, and ultimately, its therapeutic efficacy and toxicity.[1][2] For drug development professionals, a thorough understanding and characterization of a compound's tautomeric behavior are not merely academic exercises but essential components of a robust and successful drug discovery program.

This guide focuses on this compound, a substituted pyridine with potential applications as a synthetic intermediate.[3][4][5] The presence of multiple prototropic groups—two hydroxyl and one pyridine nitrogen—creates a rich and complex tautomeric landscape. The interplay of the electron-withdrawing cyano and fluoro groups with the electron-donating hydroxyl groups further complicates the prediction of the predominant tautomeric form. This guide will dissect the theoretical underpinnings of this molecule's tautomerism, outline robust computational and experimental strategies for its characterization, and provide actionable insights for researchers in the field.

The Theoretical Framework of Pyridine Tautomerism

The tautomerism of hydroxypyridines, particularly the lactim-lactam equilibrium, is a well-established phenomenon.[6][7][8] The relative stability of these forms is a delicate balance of several competing factors:

-

Aromaticity: The lactim (enol) form possesses a fully aromatic 6π-electron pyridine ring, which confers significant thermodynamic stability.[8][9] The lactam (keto) form, by contrast, has a diene system and is non-aromatic, which is generally less favorable.[8]

-

Substituent Electronic Effects: The nature of the substituents on the pyridine ring can dramatically influence the position of the tautomeric equilibrium. Electron-withdrawing groups, such as the cyano (-CN) and fluoro (-F) groups present in the title compound, can stabilize the more electronegative oxygen atom in the lactam form.[10][11][12] Conversely, electron-donating groups can favor the lactim form.

-

Solvation and Hydrogen Bonding: The solvent environment plays a critical role in determining the predominant tautomer.[13][14][15] Polar protic solvents can stabilize the more polar lactam form through hydrogen bonding, while nonpolar aprotic solvents tend to favor the less polar lactim form.[16]

The Tautomeric Landscape of this compound

Given the substitution pattern of this compound, several tautomeric forms are plausible. These can be broadly categorized as the dihydroxy (lactim), keto-enol, and diketo (lactam) forms.

-

Dihydroxy (Lactim) Form (A): This form benefits from the thermodynamic stability of a fully aromatic pyridine ring.

-

Keto-Enol Forms (B and C): These forms are less aromatic but may be stabilized by the formation of a strong C=O bond and potential intramolecular hydrogen bonding.

-

Diketo (Lactam) Form (D): This non-aromatic form contains two C=O bonds and may be significantly stabilized in polar, hydrogen-bonding solvents.

The presence of the strongly electron-withdrawing cyano group at the 3-position and the fluoro group at the 5-position is expected to significantly influence the acidity of the N-H and O-H protons, thereby affecting the position of the tautomeric equilibria.

Caption: Plausible tautomeric equilibria for this compound.

Computational Analysis of Tautomer Stability

Quantum chemical calculations are indispensable tools for predicting the relative stabilities of tautomers.[6][7][17][18][19] Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed with appropriate basis sets (e.g., 6-311+G(d,p)) to calculate the Gibbs free energies of the different tautomers in both the gas phase and in solution, using models like the Polarizable Continuum Model (PCM).[19]

A typical computational workflow would involve:

-

Geometry Optimization: The structure of each tautomer is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.

-

Single-Point Energy Calculation: A higher-level calculation may be performed on the optimized geometries to obtain more accurate electronic energies.

-

Solvation Modeling: The effect of the solvent is incorporated using a continuum solvation model.

Caption: A streamlined computational workflow for predicting tautomer stability.

Table 1: Hypothetical Relative Gibbs Free Energies (ΔG) of Tautomers

| Tautomer | ΔG (Gas Phase, kcal/mol) | ΔG (Water, kcal/mol) |

| Dihydroxy (A) | 0.0 (Reference) | 0.0 (Reference) |

| Keto-Enol (B) | +2.5 | -1.0 |

| Keto-Enol (C) | +3.1 | -0.5 |

| Diketo (D) | +8.0 | -4.5 |

Note: These are illustrative values. Actual values would need to be determined by quantum chemical calculations.

Experimental Characterization of Tautomers

A multi-pronged experimental approach is necessary to unambiguously characterize the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomerism in solution.[20][21][22][23] The rate of interconversion between tautomers determines the appearance of the NMR spectrum.[20] In the case of slow exchange, distinct sets of signals will be observed for each tautomer. For fast exchange, population-weighted average signals will be seen.

-

1H NMR: The chemical shifts of the N-H and O-H protons are highly sensitive to their environment and can help distinguish between lactim and lactam forms.

-

13C NMR: The chemical shift of the carbon atoms at positions 2 and 6 will be significantly different in the lactim (C-O, ~160 ppm) versus the lactam (C=O, >170 ppm) forms.

-

19F NMR: The fluorine chemical shift will be sensitive to the electronic nature of the ring, which changes between the aromatic lactim and non-aromatic lactam forms.[21]

-

Sample Preparation: Dissolve the compound in a variety of deuterated solvents with differing polarities (e.g., CDCl3, DMSO-d6, CD3OD).

-

Data Acquisition: Acquire 1H, 13C, and 19F NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Variable Temperature Studies: For samples showing evidence of multiple tautomers, acquire spectra at a range of temperatures to investigate the thermodynamics of the equilibrium and potentially coalesce exchanging signals.[13]

-

2D NMR: Perform 2D NMR experiments (e.g., HSQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals for each tautomer present.

UV-Vis Spectroscopy

Different tautomers possess distinct electronic structures and will therefore exhibit different UV-Vis absorption spectra.[10][24][25][26][27] The aromatic lactim form is expected to have a π-π* transition at a longer wavelength compared to the non-aromatic lactam form.

-

Solvent Selection: Choose a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., cyclohexane, acetonitrile, ethanol, water).

-

Spectrum Acquisition: Prepare dilute solutions of the compound in each solvent and record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the spectra obtained in the different solvents. Shifts in the positions and relative intensities of the absorption maxima will indicate a shift in the tautomeric equilibrium.[25][26]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the structure of a molecule in the solid state.[28][29][30][31] While this does not provide information about the equilibrium in solution, it can identify one of the stable tautomeric forms.

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will reveal the precise atomic positions and confirm the tautomeric form present in the solid state.

Caption: An integrated experimental workflow for comprehensive tautomer characterization.

Synthesis and Potential Control of Tautomerism